tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine, such as cyclopentylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentylamino group differentiates it from other carbamates, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-14-11-7-5-6-8-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
AYYDINCAMREXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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